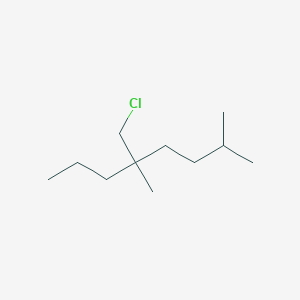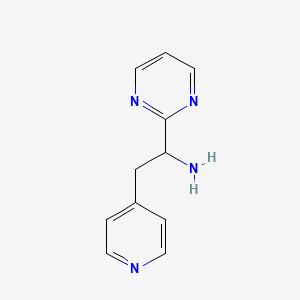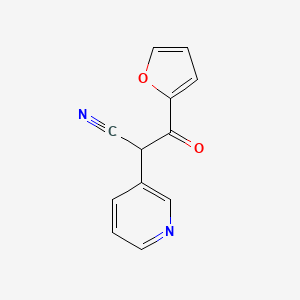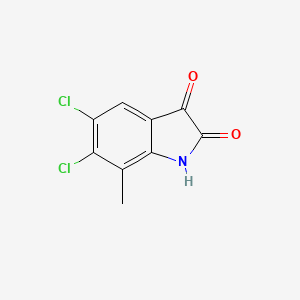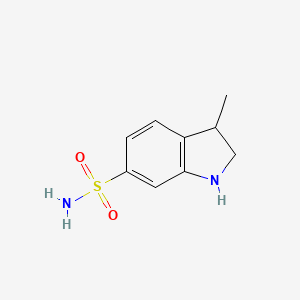
2,3-Dihydro-3-methyl-1H-indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The sulfonamide group in this compound adds to its potential biological and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3-dihydro-1H-indole-6-sulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Methylation: The indole core is then methylated at the 3-position using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for 3-methyl-2,3-dihydro-1H-indole-6-sulfonamide would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3-dihydro-1H-indole-6-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids, oxidized indole derivatives.
Reduction: Amines, reduced sulfonamide derivatives.
Substitution: Halogenated indoles, nitroindoles.
Scientific Research Applications
3-methyl-2,3-dihydro-1H-indole-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.
2-methyl-1H-indole-3-carboxaldehyde: An indole derivative with a carboxaldehyde group at the 3-position.
Uniqueness
3-methyl-2,3-dihydro-1H-indole-6-sulfonamide is unique due to the presence of both a methyl group at the 3-position and a sulfonamide group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c1-6-5-11-9-4-7(14(10,12)13)2-3-8(6)9/h2-4,6,11H,5H2,1H3,(H2,10,12,13) |
InChI Key |
XUVSIVKSFZUFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=CC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)
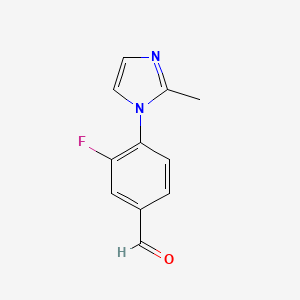
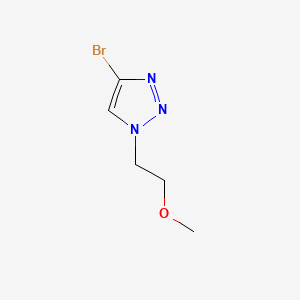
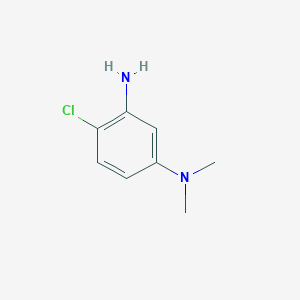
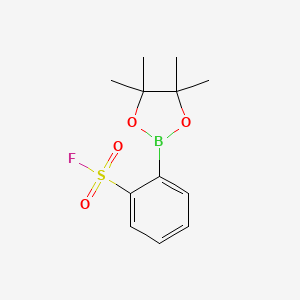
![6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13636196.png)
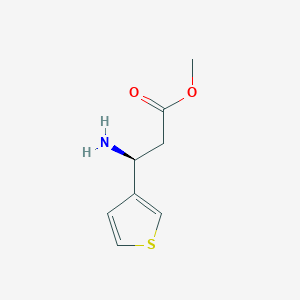
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
